Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate
Description
Chemical Structure and Properties Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate (CAS: 952949-82-5; MFCD13248770) is a piperidine derivative featuring a 4-fluorobenzoyl group at the 1-position and a methyl acetate substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₈FNO₃, with a molecular weight of 291.3 g/mol. The compound’s structure combines a lipophilic fluorobenzoyl moiety with a polar ester group, influencing its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[1-(4-fluorobenzoyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWFFWCANYNPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Esterification: The final step involves the esterification of the piperidine derivative with methyl acetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate serves as an intermediate in organic synthesis , facilitating the creation of complex molecules. It can undergo various chemical reactions, including oxidation and reduction, which are crucial in synthetic pathways.
| Reaction Type | Possible Products |
|---|---|
| Oxidation | 4-Fluorobenzoic acid |
| Reduction | 4-Fluorobenzyl alcohol |
| Substitution | Various substituted derivatives |
Biology
In biological research, this compound is being investigated for its potential biological activities , particularly in enzyme inhibition and receptor binding. Studies have shown its interaction with specific molecular targets, potentially modulating their activity.
- Mechanism of Action : The fluorobenzoyl group may influence enzyme interactions, while the piperidine ring enhances binding affinity to biological receptors.
Medicine
The compound is explored for its therapeutic applications , especially in the development of new pharmaceuticals targeting neurological disorders. Its structural similarity to known drugs suggests potential efficacy in treating conditions like depression and anxiety by acting on sigma receptors.
- Case Study : Research indicates that analogues of this compound exhibit high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its ability to undergo various transformations makes it valuable in creating diverse products.
Mechanism of Action
The mechanism of action of Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Methyl [1-(4-Methoxybenzoyl)piperidin-4-yl]acetate (CAS: 952934-80-4)
Structural Differences :
- Substituent : The 4-methoxybenzoyl group replaces the 4-fluorobenzoyl moiety.
- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine. This alters the compound’s electronic profile and may reduce its binding affinity to targets sensitive to electronegative groups.
Pharmacological Implications :
Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH, CAS: 1354631-33-6)
Structural Differences :
- Piperidine Substitution : The acetate group is at the 2-position of the piperidine ring instead of the 4-position.
Pharmacological Activity :
- 4F-MPH is a psychoactive analog of methylphenidate, acting as a dopamine reuptake inhibitor. The 4-fluorophenyl group enhances its binding to monoamine transporters compared to non-fluorinated analogs. However, the altered piperidine substitution may reduce its potency relative to the 4-yl-substituted target compound .
Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1)
Structural Differences :
- Piperidine Core : Features a piperidin-4-ylidene (unsaturated) ring instead of a saturated piperidine.
- Substituent : A benzyl group replaces the 4-fluorobenzoyl moiety.
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
Structural Differences :
- Heterocycle : A piperazine ring replaces the piperidine core.
- Substituents : A 2-fluorobenzoyl group and a 4-hydroxyphenyl ketone side chain are present.
Functional Implications :
- The piperazine ring’s additional nitrogen atom enables hydrogen bonding, improving solubility in polar solvents. The 2-fluoro (vs. 4-fluoro) isomer may exhibit distinct binding kinetics due to altered steric and electronic interactions. The hydroxyl group introduces pH-dependent ionization, affecting bioavailability .
Biological Activity
Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a piperidine derivative characterized by the presence of a fluorobenzoyl group. Its molecular formula is C13H16FNO2, and it is synthesized through various chemical pathways, typically involving the reaction of piperidine derivatives with acylating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. For instance, compounds with similar piperidine structures have demonstrated significant inhibitory effects on tyrosinase (TYR), which is crucial for melanin synthesis and has implications in skin pigmentation disorders .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes. A study on related compounds revealed that modifications in the piperidine structure could enhance enzyme binding affinity. For example, derivatives with fluorobenzyl groups exhibited improved inhibition of TYR compared to their non-fluorinated counterparts .
Table 1: IC50 Values of Related Compounds
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Tyrosinase |
| 4-(4-Fluorobenzyl)piperazine derivative | 40.43 | Tyrosinase |
| 4-(Trifluoromethyl)piperazine derivative | TBD | Tyrosinase |
Note: TBD indicates values that require further research or are yet to be published.
Cytotoxicity Studies
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, particularly against rapidly dividing cells such as those derived from leukemia and ovarian cancer.
Table 2: Cytotoxicity Data
| Cell Line Type | Mean IC50 (μM) |
|---|---|
| Leukemia | 0.42 - 0.58 |
| Ovarian Cancer | 0.42 - 0.58 |
| Breast Cancer | 1.39 - 2.34 |
| Pancreatic Cancer | 1.39 - 2.34 |
Case Studies
Several studies have documented the biological effects of piperidine derivatives similar to this compound:
- Tyrosinase Inhibition : A study evaluated several piperidine derivatives for their ability to inhibit TYR activity, revealing that modifications like fluorination significantly enhance inhibitory potency .
- Cytotoxicity in Cancer Models : Research on pentathiepin compounds showed sub-micromolar GI50 values across various cancer cell lines, indicating a strong correlation between structural modifications and cytotoxic potency .
- Inflammation Modulation : Compounds with similar structures were tested for their ability to modulate inflammatory responses, showing promise as anti-inflammatory agents by inhibiting the NLRP3 inflammasome .
Q & A
Q. How is the compound quantified in complex biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₃-methyl esters) to correct for matrix effects. Validate using spike-recovery experiments in plasma or tissue homogenates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
